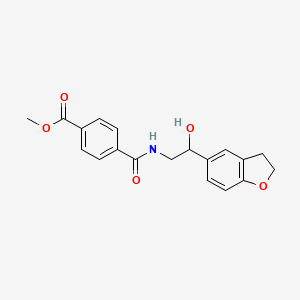

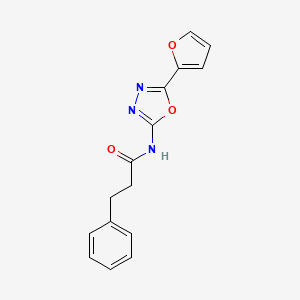

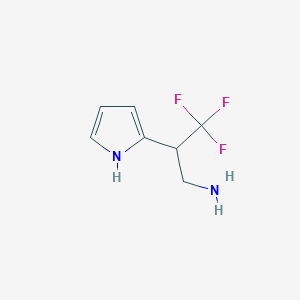

Methyl 4-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of 2,3-Dihydrobenzofuran . 2,3-Dihydrobenzofuran is a type of organic compound which consists of a benzofuran system that is substituted with a hydroxymethyl group at the 2-position .

Molecular Structure Analysis

The molecular structure of the related compound, 2-(2,3-dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide, has a molecular weight of 391.47 .Physical And Chemical Properties Analysis

The related compound, “Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate”, is a pale-yellow to yellow-brown liquid .Applications De Recherche Scientifique

Aromatic Acid Degradation

Research on Pseudomonas putida reveals mechanisms for converting benzoate to catechol, crucial for understanding aromatic acid degradation pathways. This process involves the regulation of genes responsible for the degradation of benzoate, methylbenzoate, and 4-hydroxybenzoate, shedding light on microbial pathways for breaking down complex organic compounds, which could have implications for bioremediation and the development of sustainable chemical processes (Cowles, Nichols, & Harwood, 2000).

Skin Metabolism of Parabens

The metabolism of parabens, including methyl parabene (a compound structurally related to the query compound), in human skin and subcutaneous tissue has been studied. This research highlights the activity of carboxylesterases in hydrolyzing esters of 4-hydroxybenzoic acid, which is relevant for understanding the skin's response to cosmetic preservatives and could inform safer cosmetic formulation (Lobemeier, Tschoetschel, Westie, & Heymann, 1996).

Glucosylation of Benzoates in Plants

The glucosylation of benzoates in Arabidopsis provides insights into the modification of small molecular weight compounds by plants. This research could have implications for biotechnological applications, including the modification of natural products for improved pharmacological properties or the detoxification of environmental pollutants (Lim et al., 2002).

Anticholinesterase Activity

Studies on novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, which are related to the structure of interest, provide insights into the development of potential therapeutic agents for neurodegenerative diseases. These compounds exhibit potent inhibition of acetyl- and butyrylcholinesterase, enzymes targeted in Alzheimer's disease therapy (Luo et al., 2005).

Liquid-Crystalline Phase Engineering

Research on the rational design of spherical supramolecular dendrimers that self-organize into a novel thermotropic cubic liquid-crystalline phase offers insights into materials science. This work has implications for the development of novel materials with unique optical and electronic properties, relevant for applications in displays, sensors, and other advanced technologies (Balagurusamy et al., 1997).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-[[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-24-19(23)13-4-2-12(3-5-13)18(22)20-11-16(21)14-6-7-17-15(10-14)8-9-25-17/h2-7,10,16,21H,8-9,11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSZTNIKOMYFPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamoyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2656483.png)

![3-[(4-hydroxy-3-methoxy-5-methylphenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2656487.png)

![3-Methyl-4-[4-[4-(3-methyl-2-sulfanylidene-1,3-thiazol-4-yl)phenoxy]phenyl]-1,3-thiazole-2-thione](/img/structure/B2656489.png)

![11-((4-(diethylamino)phenyl)amino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2656493.png)

![2-[1-(3,4-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2656495.png)

![1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2656500.png)